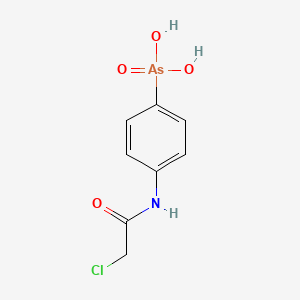

4-(2-Chloroacetamido)phenylarsonic acid

CAS No.: 5425-62-7

Cat. No.: VC18424578

Molecular Formula: C8H9AsClNO4

Molecular Weight: 293.53 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5425-62-7 |

|---|---|

| Molecular Formula | C8H9AsClNO4 |

| Molecular Weight | 293.53 g/mol |

| IUPAC Name | [4-[(2-chloroacetyl)amino]phenyl]arsonic acid |

| Standard InChI | InChI=1S/C8H9AsClNO4/c10-5-8(12)11-7-3-1-6(2-4-7)9(13,14)15/h1-4H,5H2,(H,11,12)(H2,13,14,15) |

| Standard InChI Key | BWPMHDNLIGQVLN-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC=C1NC(=O)CCl)[As](=O)(O)O |

Introduction

Chemical Identity and Structural Characteristics

Physicochemical Properties

While experimental data for this specific compound are scarce, analogous arylarsonic acids exhibit the following properties:

-

Solubility: High solubility in polar solvents (e.g., water, DMSO) due to the arsenic acid group .

-

Stability: Susceptible to hydrolysis under alkaline conditions, releasing inorganic arsenic species .

-

pKa: The arsenic acid group typically has pKa values of ~2.3, 6.9, and 11.5, enabling pH-dependent speciation .

Synthesis and Modification Strategies

Synthetic Pathways

The compound is likely synthesized through a two-step reaction:

-

Amination of Phenylarsonic Acid:

Phenylarsonic acid reacts with 2-chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form the chloroacetamido derivative . -

Purification:

Column chromatography or recrystallization from ethanol/water mixtures yields the pure product .

Structural Analogues and Derivatives

Modifications to the parent structure include:

-

Methylation of the Arsenic Center: Replacing hydroxyl groups with methyl moieties to enhance lipophilicity .

-

Spacer Length Variation: Adjusting the methylene chain between the arsenic and chloroacetamide groups to optimize target binding .

Biological and Medicinal Applications

Mechanism of Action as a Covalent Inhibitor

The chloroacetamide group enables covalent bond formation with cysteine thiols in target proteins, while the arsenic acid group facilitates ionic interactions (Figure 1) . This dual mechanism is exemplified in Bruton’s tyrosine kinase (BTK) inhibitors, where analogous arsenicals achieve nanomolar IC₅₀ values by targeting Cys481 .

Table 1: Inhibitory Activity of Selected Arylarsonic Derivatives

Toxicity and Environmental Impact

Acute and Chronic Toxicity

Arsenic compounds are notorious for their toxicity, mediated through inhibition of thiol-containing enzymes and generation of reactive oxygen species . The chloroacetamide group may exacerbate toxicity by alkylating cellular nucleophiles.

Table 2: Regulatory Limits for Arsenic Compounds

| Regulation | Limit (ppm) | Scope |

|---|---|---|

| EU RoHS Directive | 1000 | Electrical Equipment |

| Canada TSCA | 500 | Consumer Products |

Biodegradation and Persistence

Phenylarsonic acids are resistant to microbial degradation, leading to bioaccumulation in aquatic systems . Hydrolysis releases inorganic arsenic (As³⁺/As⁵⁺), which is classified as a Group I carcinogen by the IARC .

Future Directions and Research Gaps

Targeted Drug Delivery Systems

Encapsulation in nanoparticles or conjugation to monoclonal antibodies could mitigate systemic toxicity while enhancing tumor-specific uptake .

Environmental Remediation Strategies

Advanced oxidation processes (AOPs) and phytoremediation show promise for degrading phenylarsonic acids in contaminated water .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume